
Phosphorothioic acid, O,O-diethyl S-(phthalimidomethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AI 3-25706 is a pesticide.
Applications De Recherche Scientifique
Comparative Hydrolysis Reactions
Phosphorothioate esters, similar to the one , have been studied for their hydrolysis reactions. Research indicates that the substitution of sulfur in phosphorothioate esters accelerates the hydrolysis rates of monoesters while slowing down those of diesters and triesters. This behavior is crucial in understanding the chemical properties and potential applications of these compounds (Purcell & Hengge, 2005).
Organic Pesticide Degradation by Soil Bacteria
Certain soil bacteria, like Pseudomonas alcaligenes, utilize phosphorothioate esters as a carbon source. These microbes can degrade pesticides containing phosphorothioic acid to less harmful substances, which is valuable for detoxifying pesticide residues and creating environmentally stable phosphoric acid esters (Sheela & Pai, 1983).
Esterification of Carboxylic Acids
Phosphoric acid diethyl esters are effective in the esterification of carboxylic acids. This application is significant in chemical synthesis, as it offers a method to create various esters efficiently and selectively (Won et al., 2007).
Thermal Degradation Studies
The thermal decomposition of similar compounds, like Fenitrothion (a phosphorothioic acid ester), has been explored. Understanding the degradation products and their eco-toxicity is essential for assessing environmental impact and for developing safer industrial applications (Sanchirico et al., 2012).
Phthalate Ester Research
Research on phthalate esters, which are structurally related to the compound , reveals their widespread industrial use and associated health risks. Studies on their degradation, environmental presence, and impact on human health provide insights into managing their use and disposal (Mankidy et al., 2013).
Propriétés
Numéro CAS |
3734-92-7 |
|---|---|
Nom du produit |
Phosphorothioic acid, O,O-diethyl S-(phthalimidomethyl) ester |
Formule moléculaire |
C13H16NO5PS |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO5PS/c1-3-18-20(17,19-4-2)21-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
REXZMTNLSRBELZ-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCOP(=O)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O |
Apparence |
Solid powder |
Autres numéros CAS |
3734-92-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AI 3-25706; AI3-25706; AI-3-25706 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



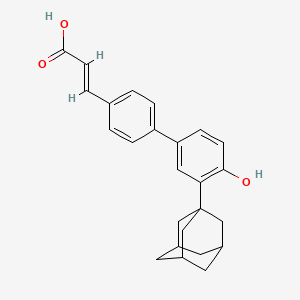
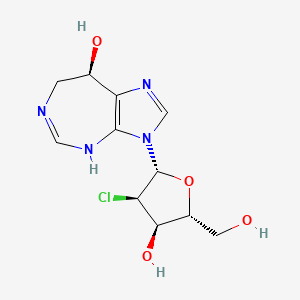
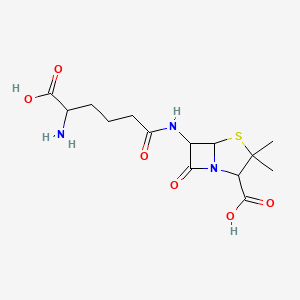

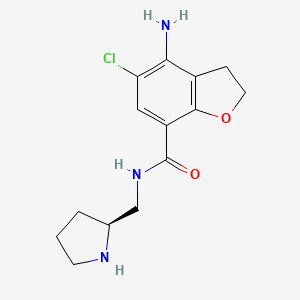
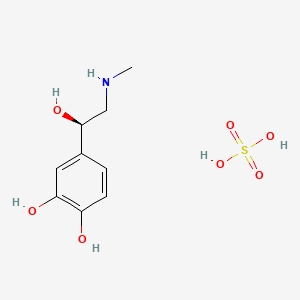
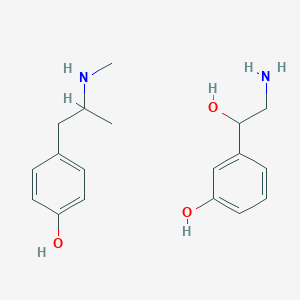

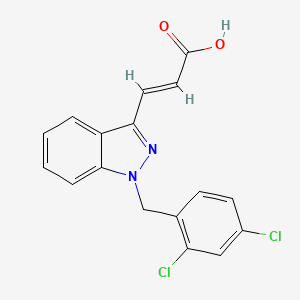


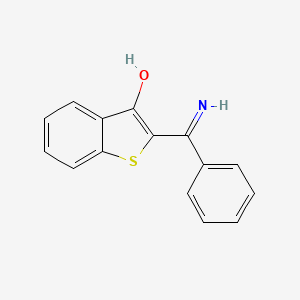

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)